REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:5][NH:4][CH2:3]1.Cl.C[C:8]1[S:9][CH2:10][CH2:11][N:12]=1.C[O-].[Na+]>C(O)C>[OH:1][CH:2]1[CH2:5][N:4]([C:8]2[S:9][CH2:10][CH2:11][N:12]=2)[CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
109 mg
|
Type
|
reactant
|
Smiles
|
OC1CNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
CC=1SCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SCCN1
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with 50% aqueous potassium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(C1)C=1SCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119 mg | |
YIELD: PERCENTYIELD | 81.5% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |